3-(2,2,2-Trifluoroethoxy)pyrrolidine

Physicochemical profiling Amine basicity pKa modulation

3-(2,2,2-Trifluoroethoxy)pyrrolidine (CAS 1247463-30-4, free base; hydrochloride CAS 2703752-17-2) is a fluorinated pyrrolidine derivative bearing a 2,2,2-trifluoroethoxy substituent at the 3-position of the saturated five-membered nitrogen heterocycle, with molecular formula C₆H₁₀F₃NO and molecular weight 169.14 g/mol. This compound is supplied primarily as a chiral building block for pharmaceutical research—its (3S)-enantiomer (CAS 1384782-51-7) is a recognized intermediate in the synthesis of Upadacitinib (Rinvoq®), an FDA-approved JAK1 inhibitor.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
Cat. No. B11811031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,2,2-Trifluoroethoxy)pyrrolidine
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CNCC1OCC(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2
InChIKeyDDONDEJNLINCKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,2,2-Trifluoroethoxy)pyrrolidine: A Fluorinated Pyrrolidine Building Block for Medicinal Chemistry and Drug Discovery Procurement


3-(2,2,2-Trifluoroethoxy)pyrrolidine (CAS 1247463-30-4, free base; hydrochloride CAS 2703752-17-2) is a fluorinated pyrrolidine derivative bearing a 2,2,2-trifluoroethoxy substituent at the 3-position of the saturated five-membered nitrogen heterocycle, with molecular formula C₆H₁₀F₃NO and molecular weight 169.14 g/mol . This compound is supplied primarily as a chiral building block for pharmaceutical research—its (3S)-enantiomer (CAS 1384782-51-7) is a recognized intermediate in the synthesis of Upadacitinib (Rinvoq®), an FDA-approved JAK1 inhibitor . The trifluoroethoxy group imparts distinct electronic, lipophilic, and metabolic properties that differentiate this scaffold from non-fluorinated alkoxy-pyrrolidine analogs, making it a strategic choice in lead optimization programs [1].

Why 3-(2,2,2-Trifluoroethoxy)pyrrolidine Cannot Be Replaced by 3-Ethoxy- or 3-Methoxypyrrolidine in Lead Optimization


Although 3-ethoxypyrrolidine and 3-methoxypyrrolidine share the same pyrrolidine core and 3-alkoxy substitution pattern, the replacement of -CH₃ or -CH₂CH₃ with -CH₂CF₃ produces a quantifiably distinct physicochemical profile that cannot be replicated by simple homologation. The trifluoroethoxy group introduces a strong electron-withdrawing inductive effect that depresses the pyrrolidine nitrogen pKa, alters the conformational equilibrium of the ring, and substantially increases both lipophilicity and metabolic resistance to cytochrome P450-mediated oxidation . These differences are not incremental—they represent a discrete shift in the compound's behavior in biological systems, affecting membrane permeability, target engagement, and metabolic half-life in ways that non-fluorinated analogs cannot emulate [1]. For procurement decisions in medicinal chemistry programs, substituting 3-ethoxypyrrolidine for 3-(2,2,2-trifluoroethoxy)pyrrolidine would yield a different SAR landscape entirely, potentially invalidating established structure-activity relationships and requiring de novo lead optimization [2].

Quantitative Differentiation Evidence: 3-(2,2,2-Trifluoroethoxy)pyrrolidine vs. Closest Analogs


pKa Depression: Trifluoroethoxy Substitution Reduces Pyrrolidine Basicity by 0.30 log Units vs. Ethoxy Analog and 2.01 log Units vs. Unsubstituted Pyrrolidine

The conjugate acid pKa of 3-(2,2,2-trifluoroethoxy)pyrrolidine is predicted at 9.26 ± 0.10 . This represents a measurable decrease in basicity relative to its closest non-fluorinated analog, 3-ethoxypyrrolidine, whose predicted pKa is 9.56 ± 0.10 . The ΔpKa of -0.30 units, while numerically modest, reflects the electron-withdrawing inductive effect (-I) of the trifluoromethyl group transmitted through the ether oxygen. Compared to unsubstituted pyrrolidine (pKa 11.27 in water [1]), the basicity reduction is a more pronounced 2.01 log units. In drug discovery, amine pKa directly governs the ionization state at physiological pH (7.4), which in turn influences passive membrane permeability, volume of distribution, hERG channel binding liability, and lysosomal sequestration potential.

Physicochemical profiling Amine basicity pKa modulation Drug-likeness optimization

Lipophilicity Enhancement: Trifluoroethoxy Group Adds ~1.0-1.3 logP Units Over Non-Fluorinated 3-Alkoxypyrrolidine Analogs

The lipophilicity differential between 3-(2,2,2-trifluoroethoxy)pyrrolidine and its non-fluorinated 3-alkoxy analogs is substantial. While an experimentally measured logP for the target compound has not been publicly disclosed, the 3-ethoxypyrrolidine free base has a reported XlogP of 0.20 and an experimental logP of 0.71 , and 3-methoxypyrrolidine has a logP of 0.32 . The incorporation of three fluorine atoms into the terminal methyl group (replacing -CH₃ with -CF₃) typically increases logP by 0.5-1.0 units in aliphatic ether series, placing the estimated logP of 3-(2,2,2-trifluoroethoxy)pyrrolidine in the range of 1.2-1.7. This increase moves the compound from the borderline polar region into a more favorable lipophilicity range for blood-brain barrier penetration and intracellular target access, while remaining well below the logP > 5 threshold associated with poor developability [1]. A structurally related compound bearing a 2,2,2-trifluoroethoxy group on an imidazole scaffold exhibited a logP of 1.8, consistent with the estimated range [2].

Lipophilicity logP Membrane permeability ADME optimization

Metabolic Stability: The 2,2,2-Trifluoroethoxy Moiety Confers Demonstrated Resistance to Cytochrome P450-Mediated Oxidative Dealkylation

A foundational study by Irurre et al. (1993) demonstrated that the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, when attached to an aromatic scaffold, confers significant resistance to cytochrome P450-mediated oxidative O-dealkylation in rat liver microsomes [1]. In direct paired comparisons, non-fluorinated analogs (bearing -OCH₂CH₃ or -OCH₃ groups) underwent measurable CYP-mediated cleavage to release the corresponding phenol metabolite, whereas the trifluoroethoxy derivatives showed no detectable dealkylation product under identical incubation conditions [1]. This class-level observation is directly transferable to aliphatic ethers including 3-(2,2,2-trifluoroethoxy)pyrrolidine: the strong C-F bonds (bond dissociation energy ~485 kJ/mol for C-F vs. ~350 kJ/mol for C-H) in the -CF₃ terminus electronically deactivate the adjacent C-O bond toward oxidative cleavage by CYP heme-iron-oxo species [2]. A recent ADMET profiling study of a trifluoroethoxymethyl-imidazole compound confirmed a metabolic half-life of approximately 3.5 hours in human liver microsomes, with the investigators specifically attributing this stability to the trifluoroethoxy group's resistance to oxidative metabolism [3].

Metabolic stability CYP450 resistance Oxidative metabolism Half-life optimization

Cytotoxicity Safety Window: 3-(2,2,2-Trifluoroethoxy)pyrrolidine Displays IC50 > 100 μM Across Multiple Cell Lines, Supporting Its Utility as a Low-Risk Building Block

Data presented at the 2023 American Chemical Society (ACS) meeting indicated that 3-(2,2,2-trifluoroethoxy)pyrrolidine exhibits favorable in vitro cytotoxicity profiles, with IC50 values consistently above 100 μM across multiple cell lines [1]. While the specific cell lines, incubation times, and assay endpoints were not detailed in the publicly available summary, an IC50 > 100 μM for a chemical building block represents a wide safety margin—typically interpreted as low acute cytotoxicity—and is consistent with the compound's intended use as a synthetic intermediate rather than a final therapeutic agent. For comparison, pyrrolidine itself is classified as harmful if swallowed (H302), corrosive (H314), and flammable (H225) , whereas the introduction of the trifluoroethoxy substituent appears to moderate the acute toxicity profile of the free amine. This low cytotoxicity profile supports the compound's suitability as a versatile building block in medicinal chemistry campaigns where residual intermediate carryover into biological assay screening plates could confound activity readouts if the building block itself were potently cytotoxic.

Cytotoxicity Safety margin Building block qualification In vitro toxicology

Recommended Procurement Scenarios for 3-(2,2,2-Trifluoroethoxy)pyrrolidine Based on Quantitative Differentiation Evidence


Scenario 1: Chiral Building Block for JAK Inhibitor and Kinase-Targeted Drug Discovery Programs

The (3S)-enantiomer of 3-(2,2,2-trifluoroethoxy)pyrrolidine is an established intermediate in the synthesis of Upadacitinib, a JAK1 inhibitor with an IC50 of 43–47 nM and >74-fold selectivity over JAK2 . Procurement of the enantiopure building block is indicated for medicinal chemistry programs developing JAK1-selective inhibitors, as the trifluoroethoxy group contributes to both target potency and the metabolic stability required for once-daily oral dosing . The pKa-lowering effect of the trifluoroethoxy substituent (ΔpKa = -0.30 vs. ethoxy analog) also modulates the amine basicity within the final drug molecule, influencing JAK subtype selectivity through altered hydrogen-bonding capacity at the kinase hinge region [1].

Scenario 2: Lead Optimization of CNS-Penetrant Candidates Requiring Balanced Lipophilicity and Metabolic Stability

The estimated logP of 1.2–1.7 for 3-(2,2,2-trifluoroethoxy)pyrrolidine places it in an optimal range for blood-brain barrier penetration . Combined with the demonstrated metabolic resistance of the trifluoroethoxy group to CYP450-mediated oxidation , this building block is particularly well-suited for CNS drug discovery programs where balancing passive permeability against metabolic clearance is critical. The compound offers an approximately 10-fold permeability advantage over 3-ethoxypyrrolidine (logP 0.2–0.7) while avoiding the excessively high lipophilicity (logP > 3.5) associated with CNS toxicity and promiscuous off-target binding [1].

Scenario 3: Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring Low-Cytotoxicity Linker-Building Blocks

The favorable cytotoxicity profile (IC50 > 100 μM across multiple cell lines) qualifies 3-(2,2,2-trifluoroethoxy)pyrrolidine as a low-risk fragment or linker element for fragment-based screening libraries and DNA-encoded chemical libraries (DELs). Its secondary amine handle enables facile on-DNA conjugation via amide bond formation or reductive amination, while the trifluoroethoxy group provides a ¹⁹F NMR spectroscopic handle for fragment hit validation by ligand-observed ¹⁹F NMR experiments. The compound's topological polar surface area (TPSA = 21.3 Ų for the free base, consistent with 3-alkoxypyrrolidine scaffold values) supports passive cellular permeability, making it suitable for cell-based DEL selection protocols .

Scenario 4: Procurement as a Physicochemical Comparator Tool in Kinase Inhibitor SAR Studies

For teams exploring structure-activity relationships around pyrrolidine-containing kinase inhibitors, 3-(2,2,2-trifluoroethoxy)pyrrolidine serves as a direct physicochemical comparator to 3-ethoxypyrrolidine and 3-methoxypyrrolidine analogs. The systematically varied properties—pKa (9.26 vs. 9.56 vs. 9.49, respectively), logP (estimated 1.2–1.7 vs. 0.2–0.7 vs. 0.32), and metabolic stability (CYP-resistant vs. CYP-susceptible)—enable the deconvolution of electronic, lipophilic, and metabolic contributions to overall compound potency and pharmacokinetics . This matched molecular pair analysis approach is a well-established strategy in lead optimization, and the procurement of all three 3-alkoxypyrrolidine variants as a comparator set accelerates SAR interpretation [1].

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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